4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMCTSPNGUPJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373177 | |

| Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96736-00-4 | |

| Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid

This guide provides a comprehensive technical overview of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key chemical intermediate in pharmaceutical research and development. It is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications.

Core Introduction and Significance

This compound, commonly referred to as Boc-4-hydrazinobenzoic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid, a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group, and a benzene ring. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of complex organic molecules, particularly in the realm of drug discovery.

The presence of the Boc protecting group on the hydrazine is crucial. It deactivates one of the nucleophilic nitrogen atoms, allowing for selective reactions at the other nitrogen or the carboxylic acid. The Boc group can be readily removed under acidic conditions, revealing the free hydrazine for subsequent chemical transformations. This strategic protection is fundamental to its utility in multi-step syntheses.

Chemical Identity

| Property | Value |

| CAS Number | 96736-00-4[1][2][3][4] |

| Molecular Formula | C12H16N2O4[2][4] |

| Molecular Weight | 252.27 g/mol [1][2][4] |

| IUPAC Name | 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[4] |

| Synonyms | 4-(2-N-Boc-Hydrazino)Benzoic Acid, BOC-NH-ABZ(4)-OH, 4-(BOC-HYDRAZINO)-BENZOIC ACID[1][2] |

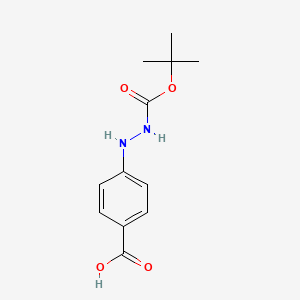

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties and Characterization

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value |

| Appearance | Light yellow to yellow solid[2] |

| Storage Temperature | 2-8°C[2] |

| Purity | Typically >95%[3] |

Spectral Data

Characterization of this compound is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A ¹H NMR spectrum in CD₃OD would show characteristic peaks for the aromatic protons, with a doublet around δ 7.84 ppm and another doublet around δ 6.75 ppm.[5] The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at approximately δ 1.45 ppm.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands. A broad peak for the O-H stretch of the carboxylic acid, carbonyl stretching from the Boc group and the carboxylic acid (around 1688 cm⁻¹), and N-H stretching (around 3316 cm⁻¹) would be prominent.[5]

Synthesis and Mechanism

The synthesis of this compound is a well-established procedure, typically starting from 4-hydrazinobenzoic acid.[5] The core of this synthesis is the selective protection of one of the nitrogen atoms of the hydrazine group with a di-tert-butyl dicarbonate (Boc₂O).

Synthetic Protocol

The following protocol is a representative example of the synthesis:

-

Dissolution : 4-Hydrazinobenzoic acid is dissolved in a mixture of dioxane, water, and a 1 N sodium hydroxide solution.[5] The base is crucial for deprotonating the carboxylic acid and increasing the nucleophilicity of the hydrazine.

-

Boc Protection : The solution is cooled to 0°C, and di-tert-butyl dicarbonate is added.[5] The reaction mixture is stirred at 0°C for one hour and then at room temperature for 30 minutes.[5]

-

Workup : The reaction volume is reduced, and the solution is acidified with a dilute HCl solution.[5]

-

Extraction and Purification : The product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate.[5] The solvent is removed to yield the crude product, which can be further purified by recrystallization from ethyl acetate and hexane.[5]

Caption: Synthetic workflow for Boc protection of 4-hydrazinobenzoic acid.

Causality in Experimental Choices

-

Choice of Base (NaOH) : The use of sodium hydroxide serves a dual purpose. It deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which prevents unwanted side reactions at this site. It also enhances the nucleophilicity of the hydrazine moiety, facilitating its attack on the electrophilic carbonyl carbon of the Boc anhydride.

-

Low-Temperature Reaction : Performing the initial reaction at 0°C helps to control the exothermicity of the reaction and minimizes the potential for side reactions, such as the formation of di-Boc protected hydrazine.

Applications in Drug Development and Research

The utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The parent compound, 4-hydrazinobenzoic acid, and its derivatives have been explored for various biological activities.

Precursor to Bioactive Molecules

The hydrazine and carboxylic acid functionalities are handles for further chemical modifications. For instance, the carboxylic acid can be activated and coupled with amines to form amides, while the deprotected hydrazine can react with carbonyl compounds to form hydrazones or be incorporated into heterocyclic rings.

-

Anticancer Agents : Derivatives of 4-hydrazinobenzoic acid have been synthesized and evaluated for their cytotoxic activity against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer).[6] Some of these compounds have shown potent inhibitory effects, with some inducing apoptosis in cancer cells.[6]

-

Antioxidant Compounds : The 4-hydrazinobenzoic acid scaffold has also been investigated for the development of compounds with antioxidant properties.[7]

-

PROTAC Linkers : Molecules with similar structures, such as 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, are used as PROTAC (Proteolysis Targeting Chimera) linkers in the synthesis of molecules designed to induce targeted protein degradation.[8]

Caption: Role of this compound in the synthesis of bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards include potential for eye, skin, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and the strategic placement of a protected hydrazine and a carboxylic acid group allow for a wide range of chemical transformations. This has led to its use in the development of novel therapeutic agents, particularly in the fields of oncology and antioxidant research. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the drug discovery and development pipeline.

References

- Chem-Gold. This compound [96736-00-4] 96%. [Link]

- PubChem. This compound. [Link]

- PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid. [Link]

- Yuntao Chemical. 4-Hydrazinylbenzoic Acid. [Link]

- National Center for Biotechnology Information. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. [Link]

- 엠케이케믹스. This compound 96736-00-4. [Link]

- PubMed. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]

- Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid. [Link]

- PubChem. 4-(2-Fmoc-hydrazino)benzoic acid. [Link]

- ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

- NIST.

- MDPI. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. [Link]

- PubChem. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid. [Link]

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]

- 3. chem-gold.com [chem-gold.com]

- 4. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a versatile bifunctional molecule increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, synthesis, and critical applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Structure and Physicochemical Properties

This compound, often abbreviated as Boc-4-hydrazinobenzoic acid, is a substituted aromatic compound with the chemical formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol [1][2].

Its structure is characterized by three key functional moieties, which dictate its chemical reactivity and utility:

-

A Carboxylic Acid Group (-COOH): This acidic functional group, attached to the benzene ring at the para position, provides a reactive handle for amide bond formation, esterification, and other coupling reactions.

-

A Hydrazine Moiety (-NH-NH₂): This nucleophilic group is central to many of its applications, particularly in the formation of hydrazone linkages.

-

A tert-Butoxycarbonyl (Boc) Protecting Group: This bulky carbamate group is attached to one of the hydrazine nitrogens. The Boc group is a widely used protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions[3][4][5].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| CAS Number | 96736-00-4 | [1][2] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the selective N-protection of 4-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Synthesis of the Precursor: 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid can be synthesized from 4-aminobenzoic acid through a three-step process involving esterification, diazotization, and reduction, followed by hydrolysis, with an overall yield of approximately 82%[6][7]. This multi-step synthesis highlights the importance of carefully planned reaction sequences in organic chemistry to achieve the desired product with high efficiency.

Boc Protection of 4-Hydrazinobenzoic Acid

The protection of the hydrazine moiety is a critical step. The reaction is typically carried out by dissolving 4-hydrazinobenzoic acid in a mixture of dioxane, water, and a base such as sodium hydroxide. Di-tert-butyl dicarbonate is then added at a reduced temperature (0°C)[8].

Experimental Protocol:

-

Dissolve 4-hydrazinobenzoic acid in a mixture of dioxane, water, and 1 N NaOH solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate to the cooled solution.

-

Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 30 minutes.

-

Reduce the volume of the solution by half under reduced pressure.

-

Acidify the solution with a dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent to yield the crude product, which can be further purified by recrystallization[8].

Reaction Mechanism:

The mechanism of Boc protection involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate[4][5][9]. The tert-butyl carbonate anion is a good leaving group and subsequently decomposes to carbon dioxide and the tert-butoxide anion. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.

Caption: Mechanism of Boc Protection of a Hydrazine.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound.

-

¹H NMR (in CD₃OD): δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.4 (s, 9H)[8]. The two doublets correspond to the aromatic protons, while the singlet at 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

-

IR (KBr): 3316, 1688, 1607, 1298 cm⁻¹[8]. The peak at 3316 cm⁻¹ can be attributed to the N-H stretch, while the strong absorption at 1688 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. The peak at 1607 cm⁻¹ corresponds to the aromatic C=C stretching.

-

Mass Spectrometry: The exact mass is 252.11100700 Da[1][2]. Mass spectrometry would confirm the molecular weight and could provide fragmentation patterns useful for structural elucidation.

Applications in Drug Development and Medicinal Chemistry

The unique bifunctional nature of this compound makes it a valuable building block in several areas of drug development.

As a Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

The hydrazine moiety can be deprotected to react with a ketone or aldehyde group on a cytotoxic drug to form a hydrazone linkage[12]. This hydrazone bond is relatively stable at physiological pH but is susceptible to hydrolysis in the acidic environment of tumor cells, allowing for targeted drug release[12][13]. The carboxylic acid end can be coupled to an antibody, creating a complete ADC.

Caption: Conceptual workflow of an Antibody-Drug Conjugate (ADC).

In the Synthesis of PROTACs

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid, a related compound, is used as a PROTAC linker, highlighting the utility of this chemical scaffold in this emerging therapeutic modality[14]. The carboxylic acid and the deprotected hydrazine of this compound can serve as attachment points for the two different ligands of a PROTAC.

Synthesis of Bioactive Molecules

Derivatives of 4-hydrazinobenzoic acid have been investigated for their potential as anticancer and antioxidant agents[7][12]. The ability to readily modify both the carboxylic acid and hydrazine functionalities allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs. For example, various N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, synthesized from a similar hydrazide precursor, have shown potent urease inhibitory activity[15].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[3][16].

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area[16].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[17].

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[16]. Recommended storage is at 2-8°C[4].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal component for the construction of complex and targeted therapeutic agents. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for its effective utilization in the advancement of novel therapeutics.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet - this compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fisher Scientific. (2014, September 8).

- Fisher Scientific. (2013, March 11). SAFETY DATA SHEET - 4-Hydrazinobenzoic acid hydrochloride.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Ragnarsson, U., Grehn, L., & Monteiro, L. S. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(34), 14179-14211.

- PrepChem.com. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.

- ResearchGate. (2025, August 6). (PDF) Dual protection of amino functions involving Boc.

- ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.

- John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(10), 2673.

- Al-Mugren, K. S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(8), 1247.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.

- Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid.

- 엠케이케믹스. (n.d.). This compound 96736-00-4.

- Chem-Gold. (n.d.). This compound [96736-00-4] 96%.

- BenchChem. (n.d.).

- Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection.

- Fluorochem. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 4-Hydrazinylbenzoic acid(619-67-0) 13C NMR [m.chemicalbook.com]

4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid safety data sheet

An In-depth Technical Guide to the Safe Handling of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid

Introduction: A Scientist's Perspective on Chemical Safety

In the landscape of drug discovery and chemical synthesis, this compound (Boc-4-hydrazinobenzoic acid) serves as a valuable bifunctional building block. Its unique structure, featuring a carboxylic acid and a Boc-protected hydrazine, makes it a versatile linker for conjugating molecules. However, the successful application of any reagent is fundamentally predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As a senior application scientist, the objective is to provide a framework for thinking about chemical safety as an integral part of the experimental design. We will dissect the known hazards of this compound, establish workflows for risk mitigation, and detail the causal logic behind recommended safety procedures, ensuring that every protocol becomes a self-validating system for safety and scientific integrity.

Section 1: Chemical and Physical Identity

A precise understanding of the material is the foundation of all safety assessments.

-

Chemical Name: 4-[2-(tert-butoxycarbonyl)hydrazinyl]benzoic acid

-

Synonyms: Boc-4-hydrazinobenzoic acid, 4-(N'-Boc-hydrazino)-benzoic acid[1]

-

Physical Form: Solid

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For this specific compound, the classifications mandate a cautious and well-controlled approach to its handling.[2]

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

Expert Interpretation: The combination of these hazards points to a compound that is a significant irritant and moderately toxic upon ingestion. The primary routes of exposure in a research setting are inhalation of the solid dust and dermal/ocular contact. The H335 classification (respiratory irritation) is particularly critical; it dictates that this material must not be handled on the open bench where dust can be generated and inhaled.[2] All manipulations should be performed within a certified chemical fume hood or a ventilated balance enclosure.

Section 3: Proactive Risk Mitigation Workflow

A culture of safety is not reactive; it is a proactive, integral component of experimental planning. The following workflow illustrates the logical progression from information gathering to safe execution.

Caption: Proactive Risk Mitigation Workflow for Chemical Handling.

Section 4: Emergency First Aid Procedures

In the event of an accidental exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

-

General Advice: In any case of doubt or if symptoms persist, seek immediate medical attention. Always present the attending physician with a copy of the Safety Data Sheet.[2]

-

If Inhaled: Immediately move the individual to fresh air.[2] If the person is not breathing, trained personnel should begin artificial respiration.[2] Consult a physician.

-

In Case of Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2] If skin irritation occurs or persists, seek medical advice.[5]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and consult a physician immediately.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth thoroughly with water and consult a physician.[2]

Section 5: Safe Handling, Storage, and Disposal

The principles of E-E-A-T demand that we explain the "why" behind these standard procedures.

Handling: All handling of the solid compound that could generate dust must be conducted within a chemical fume hood or a ventilated enclosure to mitigate the risk of respiratory tract irritation.[2][4] Avoid all direct contact with the skin and eyes.[2] After handling, wash hands thoroughly, especially before breaks and at the end of the workday.[2]

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] The recommended storage temperature is between 2-8°C.[2] This is not merely for stability but is a crucial administrative control; storing hazardous materials in designated, temperature-controlled locations prevents accidental contact and ensures that only trained personnel have access. Incompatible materials, such as strong oxidizing agents, should be stored separately to prevent hazardous reactions.[3][5]

Disposal: Disposal of this chemical and its containers must be conducted through an approved waste disposal facility, in accordance with all local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[2] Contaminated labware and PPE should be collected in a suitable, closed container for disposal.[2]

Section 6: Exposure Controls and Personal Protective Equipment (PPE)

While PPE is essential, it is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls.

Caption: The Hierarchy of Controls for Mitigating Chemical Hazards.

-

Engineering Controls: A certified chemical fume hood is mandatory for all manipulations of the solid material to prevent inhalation of dust.[2] Eyewash stations and safety showers must be readily accessible.

-

Eye/Face Protection: Use chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices.[2] A lab coat must be worn at all times.

-

Respiratory Protection: Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not typically required. In situations where ventilation is inadequate or for cleaning up large spills, a NIOSH-approved particulate respirator may be necessary.

Section 7: Toxicological Profile

The toxicological information is primarily derived from the GHS classifications. No long-term carcinogenicity, mutagenicity, or reproductive toxicity data is available in the consulted safety data sheets.

-

Acute Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] The primary risk is moderate toxicity upon accidental ingestion.

-

Irritation: The compound is a known irritant. It causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2] This is a direct result of its chemical properties and necessitates the stringent use of gloves and eye protection.

-

Sensitization: There is no data available to classify the compound as a skin or respiratory sensitizer.[3]

-

Specific Target Organ Toxicity: Single exposure may cause respiratory irritation (Category 3).[2] This is why preventing dust formation and inhalation is a primary safety objective.

Section 8: Fire and Reactivity Data

-

Fire Fighting Measures: In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

-

Chemical Stability: The product is considered stable under recommended storage conditions.[6]

-

Hazardous Reactions: No hazardous reactions are reported under normal conditions. However, violent reactions can occur with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Combustion may produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][7]

Section 9: Self-Validating Protocol: Purity Verification by HPLC

Trustworthiness in research begins with verifying the integrity of your reagents. An impurity may not only affect experimental outcomes but could also possess a different, more hazardous toxicological profile. This HPLC method serves as a self-validating check to ensure the material is suitable for use.

Objective: To confirm the purity of this compound is ≥95% prior to its use in a synthetic workflow.

Methodology:

-

Standard Preparation: a. Accurately weigh approximately 5 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~0.5 mg/mL. c. Further dilute 1:10 with the same solvent for a working concentration of ~0.05 mg/mL.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-15 min: 20% B to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% B to 20% B

-

18.1-22 min: Hold at 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

-

-

Analysis and Acceptance: a. Inject the prepared sample. b. Integrate all peaks in the resulting chromatogram. c. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. d. Acceptance Criterion: The calculated purity must be ≥95%. If it is lower, the material should be purified or discarded, and the supplier should be notified. This protocol validates the material's identity and purity, thereby ensuring the safety and reliability of subsequent experiments.

References

- Angene Chemical (2021-05-01). Safety Data Sheet: this compound. Source

- Sigma-Aldrich. This compound. Source

- PubChem. This compound.

- Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid. Source

- ChemicalBook. 4-Hydrazinylbenzoic acid. Source

- Fisher Scientific (2013-03-11). Safety Data Sheet: 4-Hydrazinobenzoic acid hydrochloride. Source

- Carl ROTH. Safety Data Sheet: 4-Hydrazinobenzoic acid ≥97 %, for synthesis. Source

- Fisher Scientific (2014-09-08). Safety Data Sheet: 4-Hydrazinobenzoic acid. Source

- PubChem. 4-(2-Fmoc-hydrazino)benzoic acid.

- PubChem. 4-(tert-Butoxycarbonyl)benzoic acid.

- Thermo Fisher Scientific (2025-09-05). Safety Data Sheet: 2-Hydrazinobenzoic acid hydrochloride. Source

- Cayman Chemical (2025-11-24). Safety Data Sheet: (–)-Lobelin (hydrochloride). Source

- Sigma-Aldrich (2024-09-07).

- Fisher Scientific (2014-07-14). Safety Data Sheet: Benzalkonium chloride, 50 wt% aqueous solution. Source

- CAS Common Chemistry. 4-Hydrazinobenzoic acid. American Chemical Society. Source

- Sigma-Aldrich (2024-03-02).

- Sigma-Aldrich (2025-04-28).

Sources

A Technical Guide to Boc-4-Hydrazinobenzoic Acid: A Versatile Linker Precursor for Advanced Bioconjugation

Introduction: The Critical Role of Linker Chemistry in Targeted Therapeutics

In the landscape of modern drug development, particularly in the field of targeted therapies like Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a passive connector. It is a critical determinant of the conjugate's efficacy, stability, and safety profile. The ability to securely attach a potent payload to a targeting moiety, such as a monoclonal antibody, and ensure its release only at the desired site of action is paramount. Among the various classes of linkers, those that respond to the unique physiological conditions of the target environment have garnered significant attention.

This guide provides an in-depth technical overview of Boc-4-hydrazinobenzoic acid, a key building block for the construction of pH-sensitive hydrazone linkers. We will explore its chemical properties, synthesis, and application in the development of ADCs, providing field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. The narrative will focus on the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Compound Identification and Properties

Synonyms and Chemical Identifiers

Boc-4-hydrazinobenzoic acid is known by several names in the scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for accurate literature searches and procurement.

-

Common Name: Boc-4-hydrazinobenzoic acid

-

Systematic IUPAC Names:

-

Other Synonyms:

-

CAS Number: 96736-00-4[2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Boc-4-hydrazinobenzoic acid is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 252.27 g/mol | [1][2] |

| Appearance | Light yellow to light brown crystalline powder | [4] |

| Melting Point | 218 °C (with decomposition) for the parent compound 4-hydrazinobenzoic acid | [4] |

| Solubility | Very soluble in water; slightly soluble in DMSO and heated methanol (for the parent compound) | [4] |

| pKa | Data not readily available for the Boc-protected form. The parent compound has acidic and basic centers. | |

| LogP | -0.2 (Computed) | [1] |

Synthesis of Boc-4-hydrazinobenzoic Acid

The synthesis of Boc-4-hydrazinobenzoic acid is typically achieved through the protection of the hydrazine group of 4-hydrazinobenzoic acid. The latter can be synthesized from the readily available p-aminobenzoic acid.

Synthesis of 4-Hydrazinobenzoic Acid from p-Aminobenzoic Acid

The conversion of p-aminobenzoic acid to 4-hydrazinobenzoic acid is a well-established multi-step process. An overall yield of approximately 82% has been reported for this transformation.[4][5]

Experimental Protocol: Synthesis of 4-Hydrazinobenzoic Acid

-

Diazotization:

-

Suspend 4-aminobenzoic acid in dilute hydrochloric acid in a beaker cooled to 0-5 °C in an ice-salt bath.

-

While maintaining the low temperature and stirring vigorously, add a solution of sodium nitrite in water dropwise.

-

Monitor the reaction for the presence of nitrous acid using starch-iodide paper to ensure a slight excess.

-

Continue stirring for a short period after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.[4]

-

-

Reduction:

-

In a separate vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.

-

Adjust the pH of the sulfite solution to between 7 and 9 using a suitable base (e.g., sodium hydroxide).

-

Slowly add the cold diazonium salt solution to the sodium metabisulfite solution while maintaining the temperature between 10-35 °C and the pH in the 7-9 range. This yields the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.[4]

-

-

Hydrolysis:

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the sulfonate groups. Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.

-

Collect the solid by filtration and wash it with cold water.

-

To obtain the free base, dissolve the hydrochloride salt in water and neutralize it with a base such as sodium acetate. The final product, 4-hydrazinobenzoic acid, will precipitate.

-

Filter the product, wash it with water, and dry.[4]

-

General Workflow for ADC Synthesis with a Hydrazone Linker

The synthesis of a hydrazone-linked ADC is a multi-step process that requires careful control of reaction conditions to ensure the formation of a stable and effective conjugate.

Experimental Protocol: General ADC Synthesis

-

Activation of Boc-4-hydrazinobenzoic acid: The carboxylic acid group of Boc-4-hydrazinobenzoic acid needs to be activated for coupling to the antibody. This can be achieved by converting it to an active ester, such as an N-hydroxysuccinimide (NHS) ester.

-

Conjugation of the Activated Linker to the Antibody: The activated linker is then reacted with the primary amine groups of lysine residues on the monoclonal antibody. This reaction is typically carried out in a buffer at a slightly basic pH (7.5-8.5) to facilitate the nucleophilic attack of the amine on the activated ester.

-

Purification of the Antibody-Linker Conjugate: The resulting conjugate is purified to remove any unreacted linker and byproducts. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

-

Boc Deprotection: The Boc protecting group on the hydrazine moiety of the conjugated linker is removed under acidic conditions to reveal the reactive hydrazine. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). [6]5. Payload Conjugation (Hydrazone Formation): The deprotected antibody-linker conjugate, now possessing a free hydrazine group, is reacted with a cytotoxic payload that contains a ketone or aldehyde functional group. This reaction is typically carried out in a buffer with a slightly acidic pH (5.0-6.5) to promote hydrazone formation. [7]6. Final Purification and Characterization: The final ADC is purified, typically using SEC, to remove any unreacted payload. The purified ADC is then thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Sources

- 1. 4-BOC-hydrazinobenzoic acid | C12H16N2O4 | CID 53695495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. parchem.com [parchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-(tert-Butoxycarbonyl-hydrazino)benzoic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-(tert-Butoxycarbonyl-hydrazino)benzoic Acid

Abstract

4-(tert-Butoxycarbonyl-hydrazino)benzoic acid, commonly referred to as Boc-4-hydrazinobenzoic acid, is a pivotal bifunctional molecule in modern synthetic chemistry. Its unique architecture, incorporating a protected hydrazine moiety and a carboxylic acid on a benzene scaffold, renders it an invaluable building block for the construction of complex molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection, while the carboxylic acid and the aromatic ring provide versatile handles for further chemical modification. This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing researchers and drug development professionals with the essential data and methodologies for its effective application. We will delve into its structural and analytical characterization, solubility profile, and the experimental protocols necessary for its synthesis and handling, thereby establishing a foundation of trustworthiness and expertise for its use in a laboratory setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid is defined by its specific molecular structure and is registered under a unique CAS number, ensuring its precise identification in literature and commerce.

-

IUPAC Name: 4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[1]

-

Common Synonyms: 4-(N'-Boc-hydrazino)-benzoic acid, Boc-4-hydrazinobenzoic acid, 4-(2'-N-Boc-hydrazino)benzoic acid[2]

-

CAS Number: 96736-00-4[1]

The structure consists of a para-substituted benzoic acid where the substituent is a hydrazine group protected with a tert-butoxycarbonyl (Boc) group. This configuration is crucial for its utility in multi-step syntheses.

Caption: Chemical structure of 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid.

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to purification and formulation.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | Not specified; determined experimentally. Precursor (4-Hydrazinobenzoic acid) melts at ~218 °C with decomposition. | [4] |

| Purity (Typical) | >95% | [2] |

| Storage Conditions | 2-8°C, protected from light and moisture | [2] |

Expert Insight: The absence of a specified melting point in commercial and literature sources is not uncommon for complex organic intermediates. A sharp melting range, determined experimentally via a calibrated apparatus, serves as a primary indicator of purity. For a high-purity sample, a narrow range of 1-2°C is expected. The precursor's decomposition upon melting suggests that the Boc-protected derivative should also be heated with care during analysis.

Solubility Profile

Solubility is a paramount consideration for any researcher, influencing solvent choice for synthesis, purification, and analytical characterization. The dual nature of the molecule—a polar carboxylic acid and a nonpolar Boc-protected hydrazine—results in a nuanced solubility profile.

| Solvent Class | Example Solvents | Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF | Soluble to Freely Soluble | These solvents effectively solvate both the polar and nonpolar regions of the molecule. THF is used in its synthesis. |

| Chlorinated | Dichloromethane (DCM) | Soluble | The organic character of the molecule allows for good solubility in moderately polar solvents like DCM. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | EtOAc is a common solvent for extraction and chromatography of this compound, indicating good solubility.[5] |

| Alcohols | Methanol, Ethanol | Sparingly to Soluble | The precursor shows limited solubility in methanol.[6][7] The Boc-protected version is expected to have enhanced solubility due to the added organic character. |

| Water | H₂O | Slightly Soluble to Insoluble | While the carboxylic acid group imparts some polarity, the bulky, nonpolar Boc group and benzene ring significantly reduce aqueous solubility. |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble | Hexane is used as an anti-solvent during recrystallization, confirming the compound's insolubility.[5] |

Trustworthiness Check: This solubility profile is validated by its synthesis protocol, where the product is extracted from an acidified aqueous solution into ethyl acetate and subsequently purified by recrystallization from a mixture of ethyl acetate and hexane.[5] This demonstrates its preferential solubility in organic solvents over water and its insolubility in nonpolar alkanes.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, confirming its identity and purity. These data are indispensable for quality control and for tracking the progress of reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the number and environment of hydrogen atoms.

-

Reported Data (in CD₃OD): δ 7.84 (d, 2H, J=8.5 Hz), 6.75 (d, 2H, J=8.5 Hz), 1.4s (s, 9H).[5]

-

Interpretation:

-

δ 7.84 (doublet, 2H): These are the two aromatic protons ortho to the electron-withdrawing carboxylic acid group.

-

δ 6.75 (doublet, 2H): These are the two aromatic protons ortho to the electron-donating hydrazino group.

-

δ 1.4 (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.

-

Note: The acidic proton of the carboxylic acid and the N-H protons are often broad and may exchange with deuterated solvents like methanol-d₄ (CD₃OD), sometimes rendering them invisible or shifted.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a rapid method for confirming their presence.

-

Reported Data (KBr pellet, cm⁻¹): 3316, 1688, 1607, 1298.[5]

-

Interpretation:

-

~3316 cm⁻¹: Corresponds to the N-H stretching vibration of the protected hydrazine.

-

~1688 cm⁻¹: A strong absorption characteristic of C=O (carbonyl) stretching. This band is likely a composite of the carboxylic acid carbonyl and the carbamate carbonyl of the Boc group. Aryl carboxylic acids typically show a C=O stretch between 1700-1680 cm⁻¹.[8]

-

~1607 cm⁻¹: Aromatic C=C stretching vibrations, confirming the presence of the benzene ring.[8]

-

~1298 cm⁻¹: C-O stretching vibration, likely associated with the carboxylic acid and the carbamate group.[8]

-

Experimental Methodologies

The practical utility of a compound is defined by the reliability of its synthesis and the methods used to characterize it. The protocols described below are designed to be self-validating systems.

Synthesis Protocol

The most common and efficient synthesis involves the protection of commercially available 4-Hydrazinobenzoic acid with di-tert-butyl pyrocarbonate (Boc₂O).

Objective: To synthesize 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid from 4-Hydrazinobenzoic acid.

Materials:

-

4-Hydrazinobenzoic acid (precursor)

-

Di-tert-butyl pyrocarbonate (Boc₂O)

-

Dioxane

-

1 N Sodium Hydroxide (NaOH) solution

-

0.5% Hydrochloric acid (HCl) solution

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure: [5]

-

Dissolution: In a round-bottom flask, dissolve 4-Hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane, water, and 1 N NaOH solution. The base is crucial for deprotonating the carboxylic acid and facilitating the reaction.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a key step to control the exothermic reaction and prevent side reactions.

-

Boc Protection: Add di-tert-butyl pyrocarbonate (1.2 eq) to the cooled solution.

-

Reaction: Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Work-up - Volume Reduction: Reduce the volume of the solution by approximately half using a rotary evaporator. This step concentrates the product and facilitates the subsequent extraction.

-

Work-up - Acidification & Extraction: Acidify the concentrated solution with a 0.5% HCl solution until the product precipitates. Extract the aqueous mixture thoroughly with ethyl acetate. The desired product will move into the organic layer.

-

Work-up - Washing: Wash the combined ethyl acetate layers with brine to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a solid.

-

Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain the pure 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid.

Caption: Workflow for the synthesis of Boc-4-hydrazinobenzoic acid.

Applications and Relevance

Understanding the physical properties of 4-(tert-Butoxycarbonyl-hydrazino)benzoic acid is directly relevant to its primary application as a linker and building block in drug discovery. Its defined solubility allows for its use in both solid-phase and solution-phase synthesis of compound libraries. The stability imparted by the Boc group ensures it can withstand various reaction conditions before a final, targeted deprotection step. It is a precursor for synthesizing a wide range of heterocyclic compounds and is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[6][7]

References

- PubChem. (n.d.). 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. National Center for Biotechnology Information.

- PrepChem. (n.d.). Synthesis of 4-(N-boc-hydrazino)benzoic acid.

- Yuntao Chemical. (n.d.). 4-Hydrazinylbenzoic Acid.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.

- PubChem. (n.d.). 4-BOC-hydrazinobenzoic acid. National Center for Biotechnology Information.

Sources

- 1. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]

- 3. 4-BOC-hydrazinobenzoic acid | C12H16N2O4 | CID 53695495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydrazinylbenzoic Acid-Yuntao Chemical [ytao-chem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]

- 7. 4-Hydrazinobenzoic acid hydrochloride CAS#: 24589-77-3 [m.chemicalbook.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Solubility of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid

Abstract: As a pivotal intermediate in pharmaceutical synthesis and a versatile building block in organic chemistry, 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid possesses a unique molecular architecture that dictates its solubility, a critical parameter for reaction optimization, purification, and formulation development. This guide provides a comprehensive examination of the factors governing its solubility in both aqueous and organic media. We delve into the physicochemical principles, present validated, step-by-step protocols for empirical solubility determination, and outline robust analytical techniques for quantification. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling a predictive and practical approach to handling this compound.

The Molecular Basis of Solubility: A Structural Overview

The solubility behavior of any compound is fundamentally rooted in its molecular structure. This compound, with a molecular formula of C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol , is an amphiphilic molecule containing distinct polar and nonpolar regions.[1][2] Understanding this duality is the cornerstone of predicting and manipulating its solubility.

-

The Polar Head: The carboxylic acid group (-COOH) is the primary hydrophilic center. It can act as a hydrogen bond donor and acceptor, facilitating interactions with polar solvents like water.

-

The Nonpolar Tail: The aromatic benzene ring and the bulky tert-butoxycarbonyl (Boc) protecting group constitute the hydrophobic portion of the molecule. These groups engage in van der Waals forces and are more readily solvated by nonpolar organic solvents.

This structural dichotomy means that no single solvent is universally optimal. Instead, solubility must be tailored to the specific application by carefully selecting the solvent system.

Caption: Duality of this compound's structure and its corresponding solvent affinities.

Aqueous Solubility: The Overriding Influence of pH

The solubility of this compound in aqueous systems is not a fixed value but is critically dependent on the pH of the medium. This behavior is dictated by the acidic nature of the carboxylic acid group.

The Henderson-Hasselbalch equation governs the equilibrium between the protonated, neutral form (R-COOH) and the deprotonated, anionic form (R-COO⁻). At a pH below the compound's pKa, the neutral, less water-soluble form predominates. Conversely, at a pH above the pKa, the compound ionizes to form the highly polar and significantly more water-soluble carboxylate salt.[3][4] While the exact experimental pKa is not widely published, it can be estimated to be in the range of 4-5, similar to benzoic acid itself.

This principle is not merely theoretical; it is the basis for practical purification techniques like acid-base extraction and for designing formulation strategies where enhanced aqueous solubility is desired.[4]

Table 1: Predicted pH Effect on Aqueous Solubility

| pH Condition | Dominant Species | Charge | Polarity | Expected Aqueous Solubility |

| pH < pKa (e.g., pH 2) | R-COOH | Neutral | Lower | Low |

| pH ≈ pKa (e.g., pH 4.5) | R-COOH ⇌ R-COO⁻ | Mixed | Moderate | Moderate |

| pH > pKa (e.g., pH 8) | R-COO⁻ | Anionic (-) | High | High |

Experimental Protocol 1: Shake-Flask Method for pH-Solubility Profiling

This protocol describes the gold-standard equilibrium solubility measurement, which provides a thermodynamically stable value.

-

Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) using standard buffer systems (e.g., phosphate, borate). Verify each buffer's pH with a calibrated meter.

-

Sample Addition: To a series of glass vials, add a known volume of each buffer. Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation has been reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This duration is critical to allow the dissolution process to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the samples at high speed (e.g., 12,000 rpm for 15 min) or filter through a chemically inert 0.22 µm syringe filter (e.g., PVDF). This step must be performed carefully to avoid disturbing the solid pellet or transferring any solid particles.

-

Quantification: Accurately collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method. Analyze the concentration using a validated HPLC-UV method (see Section 4).

-

Data Analysis: Calculate the original concentration in the supernatant, accounting for the dilution factor. Plot the solubility (in mg/mL or mM) against the corresponding pH to generate the pH-solubility profile.

Solubility in Organic Solvents

For applications in chemical synthesis, purification (e.g., chromatography, crystallization), and as a stock solution for screening, solubility in organic solvents is paramount. The molecule's aromatic ring and Boc group give it significant organic character.

Table 2: Qualitative Solubility in Common Laboratory Solvents

| Solvent | Type | Polarity | Expected Solubility | Rationale |

| DMSO, DMF | Polar Aprotic | High | Very High | Effectively solvates both polar and nonpolar parts of the molecule. |

| Methanol, Ethanol | Polar Protic | High | High | Can form hydrogen bonds with the carboxylic acid and hydrazine moieties.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate | Good balance for dissolving molecules with mixed polarity. |

| Acetonitrile | Polar Aprotic | Moderate | Moderate | Less effective than alcohols but still a viable solvent.[5] |

| Dichloromethane (DCM) | Nonpolar | Low | Low | Insufficiently polar to effectively solvate the carboxylic acid group. |

| Toluene, Hexane | Nonpolar | Very Low | Very Low / Insoluble | Cannot overcome the hydrogen bonding network of the solid crystal.[6] |

Note: These are general predictions. Empirical determination is always recommended.

Experimental Protocol 2: Thermodynamic Solubility in Organic Solvents

The methodology is identical to the shake-flask method described in Protocol 1, with the aqueous buffers being replaced by the selected organic solvents. It is crucial to ensure the analytical method is adapted for quantification in each specific organic solvent.

Analytical Quantification: A Validated HPLC-UV Method

Accurate solubility data hinges on a reliable and validated method for quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred technique due to its specificity, sensitivity, and robustness.[7][8]

Caption: A self-validating workflow for quantitative analysis using external calibration in HPLC.

Protocol 3: General HPLC-UV Method for Quantification

-

Instrumentation and Column: A standard HPLC system with a UV/Vis or Diode Array Detector. A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[9]

-

Mobile Phase: A gradient elution is often effective.

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Method Parameters:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determine the UV absorbance maximum (λmax) by scanning a standard solution. A wavelength around 254 nm is often a good starting point for aromatic compounds.

-

-

Calibration:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Perform a serial dilution to create at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

-

Inject each standard in triplicate and create a calibration curve by plotting the average peak area against concentration. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

-

-

Sample Analysis: Inject the diluted supernatant samples. Use the regression equation from the calibration curve to calculate the concentration in the diluted sample. Apply the dilution factor to determine the final solubility value.

Conclusion and Practical Implications

The solubility of this compound is a predictable yet complex property that is best managed through an understanding of its underlying chemical principles.

-

For Aqueous Applications: Solubility can be dramatically increased by raising the pH above ~5. This is highly effective for creating aqueous stock solutions or for formulation purposes where the final product is in a neutral or basic medium.

-

For Organic Synthesis: Polar aprotic solvents like DMSO and DMF are excellent choices for achieving high concentrations for reactions. For purification by crystallization, a mixed solvent system (e.g., ethanol/water) can be explored, where the compound is dissolved in a good solvent (ethanol) and precipitated by the addition of an anti-solvent (water).

By applying the robust experimental and analytical protocols outlined in this guide, researchers and developers can generate accurate, reliable solubility data, leading to more efficient process development, robust formulations, and successful scientific outcomes.

References

- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Source: PubMed, URL:[Link]

- Brainly User Contributor. (2023).

- Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? Source: Reddit, URL:[Link]

- ResearchGate User Discussion. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?

- Pearson Education. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Source: Pearson, URL:[Link] (Note: Direct link to specific study guide unavailable, linking to main publisher page).

- PubChem National Center for Biotechnology Information. This compound. Source: PubChem, URL:[Link]

- de Lima, A. C. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 182-189. Source: PubMed, URL:[Link]

- Tiwari, P., Sathe, P., & Devadiga, N. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Journal of Analytical Sciences, Methods and Instrumentation, 3, 179-183. Source: Scirp.org, URL:[Link]

- Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 459. Source: Longdom Publishing, URL:[Link]

- Zhang, P., et al. (2016). Solubilities of Benzoic Acid in Seven Pure Solvents at Temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 61(7), 2415-2420.

- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 4804-4807.

Sources

- 1. This compound | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. brainly.com [brainly.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repositorio.unesp.br [repositorio.unesp.br]

- 8. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

A Technical Guide to the Spectral Analysis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid

This document provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. Designed for researchers, chemists, and drug development professionals, this guide offers a detailed interpretation of the compound's key spectral features, grounded in established spectroscopic principles. The methodologies and interpretations presented herein are intended to serve as a robust reference for the characterization and quality control of this versatile chemical intermediate.

Introduction: A Versatile Building Block

This compound, often referred to as 4-(Boc-hydrazino)benzoic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a para-substituted benzoic acid, a common pharmacophore, and a hydrazine moiety protected by a tert-butoxycarbonyl (Boc) group. This unique combination makes it an invaluable building block for creating complex molecular architectures, such as peptide conjugates, heterocyclic compounds, and specialized linkers for antibody-drug conjugates (ADCs).[3]

Accurate and unambiguous characterization is paramount to ensuring the integrity of subsequent synthetic steps. This guide provides a foundational understanding of its spectral signature, enabling scientists to confidently verify its identity and purity.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectral data lies in understanding the molecule's constituent functional groups. Each group possesses unique vibrational modes (for IR) and electronic environments (for NMR) that give rise to characteristic signals.

Caption: Standard workflow for ¹H NMR spectral acquisition and analysis.

¹H NMR Data Summary and Interpretation

The following table summarizes the expected and reported proton signals for the target compound. Data has been compiled from literature sources and interpreted based on fundamental principles. [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~12.5 | Singlet, broad | 1H | -COOH | The carboxylic acid proton is highly deshielded and acidic, appearing far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange. |

| ~9.5 | Singlet, broad | 1H | Boc-NH - | The amide-like proton of the Boc group is deshielded by the adjacent carbonyl and nitrogen atoms. |

| ~8.2 | Singlet, broad | 1H | Ar-NH - | The proton on the nitrogen attached to the aromatic ring. Its chemical shift can be variable. |

| ~7.8 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -COOH) | These protons are deshielded by the anisotropic and electron-withdrawing effects of the adjacent carboxylic acid group. They are split by their neighbors. [4] |

| ~6.8 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to -NHNHBoc) | These protons are shielded by the electron-donating effect of the hydrazine group, shifting them upfield relative to their counterparts. [4] |

| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically and magnetically equivalent, resulting in a single, intense singlet. [4]|

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule.

¹³C NMR Data Summary and Interpretation

While less sensitive than ¹H NMR, ¹³C NMR provides a clear map of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~167 | C =O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is in a highly deshielded environment, characteristic of this functional group. [5] |

| ~155 | C =O (Boc Group) | The carbamate carbonyl of the Boc group is also significantly deshielded, appearing in a distinct region from the carboxylic acid carbonyl. |

| ~150 | C -NHNHBoc (Aromatic) | The aromatic carbon atom directly attached to the nitrogen (ipso-carbon) is shifted downfield due to the electronegativity of the nitrogen. |

| ~131 | C H (Aromatic) | Aromatic carbons bearing a proton. The carbons ortho to the -COOH group are typically found here. |

| ~122 | C -COOH (Aromatic) | The ipso-carbon attached to the carboxylic acid group. This is a quaternary carbon and often has a weaker signal. |

| ~113 | C H (Aromatic) | The aromatic carbons ortho to the electron-donating hydrazine group are shielded and appear at a higher field (more upfield). |

| ~80 | -C (CH₃)₃ (Boc Group) | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~28 | -C(C H₃)₃ (Boc Group) | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Experimental Protocol: Acquiring the Spectrum

For a solid sample, the spectrum is typically obtained using either the potassium bromide (KBr) pellet method or, more conveniently, with an Attenuated Total Reflectance (ATR) accessory. [6]The ATR method requires minimal sample preparation and involves pressing the solid directly onto a crystal (often diamond or germanium) for analysis.

IR Data Summary and Interpretation

The IR spectrum is characterized by several key absorption bands that serve as a fingerprint for the molecule. [4]

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale & Causality |

|---|---|---|---|

| ~3316 | N-H Stretch | Hydrazine/Amide (-NH) | This sharp to medium intensity peak corresponds to the stretching of the N-H bonds in the hydrazine and Boc-amide moieties. [4] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption band characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. This is often one of the most recognizable features in the spectrum. [7][8] |

| ~1688 | C=O Stretch | Carboxylic Acid & Boc Group | This very strong and sharp absorption arises from the carbonyl stretching vibrations. The signals from the carboxylic acid (~1700-1680 cm⁻¹) and the Boc carbamate (~1710-1680 cm⁻¹) are often overlapped, resulting in a single, intense band. [4][7] |

| ~1607 | C=C Stretch | Aromatic Ring | These medium-intensity absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. [4][7] |

| ~1298 | C-O Stretch | Carboxylic Acid / Boc Group | A strong band associated with the C-O stretching vibrations present in both the carboxylic acid and the ester-like Boc functional group. [4]|

Caption: Correlation of functional groups to their primary IR absorption bands.

Synthesis and Purity Considerations

A common and reliable synthesis for this compound involves the reaction of 4-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. [4]The reaction mixture is typically stirred at room temperature before acidification and extraction. Purification is often achieved by recrystallization from a solvent system like ethyl acetate and hexane to yield the product as a solid. [4] The spectral data presented in this guide assumes a high degree of purity. Impurities, such as residual starting materials or solvents, will introduce extraneous peaks into the spectra. Therefore, a thorough analysis should always cross-reference all spectral data (¹H NMR, ¹³C NMR, IR) to build a conclusive case for the compound's identity and purity.

Conclusion

The spectroscopic profile of this compound is distinct and highly informative. The ¹H NMR spectrum is defined by a characteristic para-substituted aromatic pattern and a prominent singlet for the nine equivalent Boc protons. The IR spectrum is dominated by a very broad O-H stretch and a strong, sharp carbonyl absorption band around 1688 cm⁻¹. Together, these spectral data provide a definitive fingerprint for the verification of this important synthetic intermediate, ensuring its quality for applications in research and development.

References

- Vertex AI Search.

- The Royal Society of Chemistry.

- PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid. Retrieved January 10, 2026.

- ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved January 10, 2026.

- ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum. Retrieved January 10, 2026.

- ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) 13C NMR spectrum. Retrieved January 10, 2026.

- PubChem. This compound.

- Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved January 10, 2026.

- Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved January 10, 2026.

- ChemicalBook. 4-Hydrazinylbenzoic acid(619-67-0) IR Spectrum. Retrieved January 10, 2026.

- Sigma-Aldrich. This compound. Retrieved January 10, 2026.

- ChemicalBook. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4. Retrieved January 10, 2026.

- NIST WebBook. Benzoic acid, 4-hydroxy-, hydrazide. Retrieved January 10, 2026.

- UCL Discovery.

- PMC - NIH. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Retrieved January 10, 2026.

- Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. Retrieved January 10, 2026.

- BLDpharm. 96736-00-4|this compound. Retrieved January 10, 2026.

- NIST WebBook. Benzoic acid.

- MW Journal of Science. Computational Study of 4-(2-2,6-bis (2-carbamothionylhydrazone) cyclohexylidene)hydrazinyl)benzoic acid. Retrieved January 10, 2026.

- Chemistry LibreTexts. IR Spectra of Selected Compounds. Retrieved January 10, 2026.

- NIH. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)

- NIST WebBook. Benzoic acid, hydrazide. Retrieved January 10, 2026.

Sources

- 1. 4-(2'-N-BOC-HYDRAZINO)BENZOIC ACID | 96736-00-4 [chemicalbook.com]

- 2. 96736-00-4|this compound|BLD Pharm [bldpharm.com]

- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzoic acid [webbook.nist.gov]

introduction to Boc-protected hydrazine compounds

An In-Depth Technical Guide to Boc-Protected Hydrazine Compounds

Foreword

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic manipulation of reactive functional groups is paramount. Among these, the hydrazine moiety presents a unique combination of nucleophilicity, basicity, and structural versatility, making it a cornerstone for the construction of a vast array of molecular architectures. However, its inherent reactivity necessitates a robust protection strategy to ensure selectivity and achieve desired synthetic outcomes. The advent of the tert-butoxycarbonyl (Boc) group revolutionized this field, offering a reliable and versatile shield for the hydrazine unit. This guide provides a comprehensive exploration of Boc-protected hydrazines, from their fundamental chemistry to their sophisticated applications, designed for the practicing researcher and drug development professional. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the principles that govern the successful application of these indispensable reagents.

The Fundamental Chemistry of Boc-Protected Hydrazines